![molecular formula C10H14FN3O5 B13828219 6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-5-methylarabino-furanosylcytosine is a synthetic nucleoside analog. It is structurally related to cytosine, a pyrimidine base found in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-methylarabino-furanosylcytosine typically involves the fluorination of a suitable precursor, followed by glycosylation to introduce the arabinofuranosyl moiety. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperatures to ensure selective fluorination .
Industrial Production Methods: Industrial production of 2’-Fluoro-5-methylarabino-furanosylcytosine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-5-methylarabino-furanosylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cytosine analogs .
Scientific Research Applications
2’-Fluoro-5-methylarabino-furanosylcytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool in genetic research.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of certain types of leukemia and viral infections.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5-methylarabino-furanosylcytosine involves its incorporation into DNA or RNA, where it interferes with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and RNA polymerase, which are essential for the replication and transcription processes .
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Cytarabine: A cytosine analog used in the treatment of leukemia.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness: 2’-Fluoro-5-methylarabino-furanosylcytosine is unique due to its specific fluorination pattern and arabinofuranosyl moiety, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features enhance its stability and efficacy compared to other similar compounds .
Properties
Molecular Formula |
C10H14FN3O5 |
|---|---|
Molecular Weight |
275.23 g/mol |
IUPAC Name |
6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O5/c1-4(15)6-7(16)10(11,18)8(19-6)13-5-2-3-12-9(17)14-5/h2-4,6-8,15-16,18H,1H3,(H2,12,13,14,17)/t4?,6-,7-,8?,10+/m1/s1 |
InChI Key |
SAHIJEYUSDHHGL-LUTZJDGGSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]([C@@](C(O1)NC2=CC=NC(=O)N2)(O)F)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)NC2=CC=NC(=O)N2)(O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
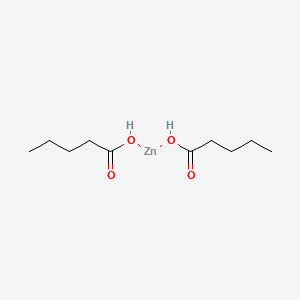
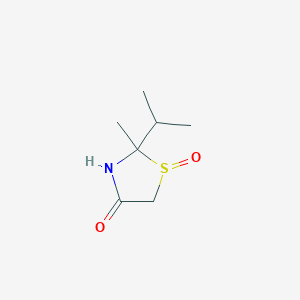
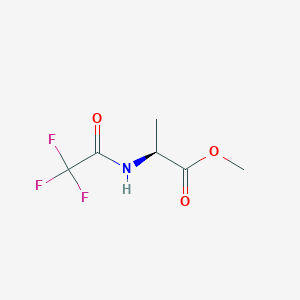

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
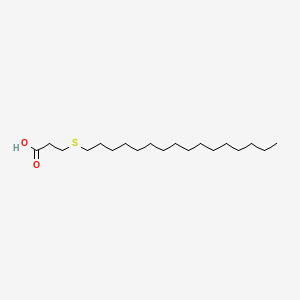
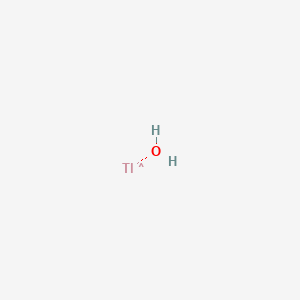
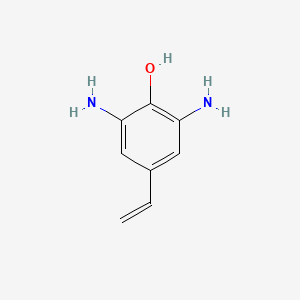
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)

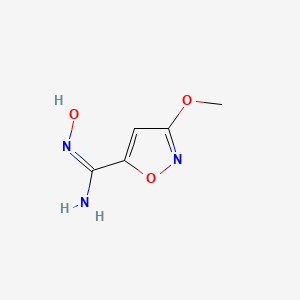

![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
